N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Description
Properties
IUPAC Name |
N-cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-5-7-12(17-11)16-10-8-9-10/h5-7,10H,8-9H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNPFKACURQVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671302 | |
| Record name | N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309981-36-9 | |
| Record name | 2-Pyridinamine, N-cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309981-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three key components:
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A pyridine ring substituted at the 2-position with a cyclopropylamine group.
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A boronate ester moiety at the 6-position.
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Stabilizing tetramethyl dioxaborolan (pinacol boronate) protecting group.
Retrosynthetically, the compound derives from 6-bromo-N-cyclopropylpyridin-2-amine via Miyaura borylation or from 2-aminopyridine via sequential cyclopropylation and directed C-H borylation.
Primary Synthetic Routes
Buchwald-Hartwig Amination Followed by Miyaura Borylation
This two-step approach begins with halogenated pyridine precursors and introduces the cyclopropylamine group before installing the boronate ester.
Step 1: Synthesis of 6-Bromo-N-Cyclopropylpyridin-2-Amine
Reactants :
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2,6-Dibromopyridine (1.0 equiv)
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Cyclopropylamine (1.2 equiv)
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Palladium catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: XPhos (10 mol%)
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Base: Cs₂CO₃ (2.0 equiv)
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Solvent: Toluene (0.1 M)
Conditions :
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Temperature: 110°C
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Duration: 12–16 hours under N₂
Mechanism :
The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by coordination of cyclopropylamine and reductive elimination to form the C–N bond.
Step 2: Miyaura Borylation of 6-Bromo-N-Cyclopropylpyridin-2-Amine
Reactants :
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6-Bromo-N-cyclopropylpyridin-2-amine (1.0 equiv)
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Bis(pinacolato)diboron (B₂Pin₂, 1.5 equiv)
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Catalyst: Pd(dppf)Cl₂ (5 mol%)
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Base: KOAc (3.0 equiv)
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Solvent: 1,4-Dioxane (0.2 M)
Conditions :
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Temperature: 80°C
-
Duration: 6 hours
Mechanism :
Pd⁰ inserts into the C–Br bond, transmetallates with B₂Pin₂, and undergoes reductive elimination to yield the boronate ester.
Yield : 85–90% (based on analogous aryl bromides).
Purification :
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Column chromatography (SiO₂, hexane/EtOAc 4:1)
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Isolated as a white solid (mp 92–94°C).
Directed C-H Borylation of N-Cyclopropylpyridin-2-Amine
Iridium-catalyzed C–H activation offers a single-step route to install the boronate group regioselectively.
Reaction Setup
Reactants :
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N-Cyclopropylpyridin-2-amine (1.0 equiv)
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Pinacolborane (HBpin, 2.0 equiv)
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Catalyst: Ir(COD)(OMe)]₂ (3 mol%)
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Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 6 mol%)
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Solvent: Dry THF (0.1 M)
Conditions :
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Temperature: 60°C
-
Duration: 24 hours
Regioselectivity :
The amine group directs iridium to activate the C6–H bond, enabling borylation at the 6-position.
Yield : 55–60% (lower due to competing side reactions).
Comparative Analysis of Methods
| Parameter | Buchwald-Miyaura Route | C-H Borylation Route |
|---|---|---|
| Total Yield | 61–65% (two steps) | 55–60% (one step) |
| Reaction Time | 18–24 hours | 24 hours |
| Catalytic Cost | Moderate (Pd/XPhos) | High (Ir/dtbpy) |
| Regioselectivity | >99% (controlled by Br) | 80–85% (directing group) |
| Scalability | Kilogram-scale feasible | Limited to <100 g |
Optimization Strategies
Protecting Group Strategies
Solvent Effects
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Miyaura Borylation : Replacing 1,4-dioxane with THF increases reaction rate but reduces boronate stability.
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C-H Borylation : Adding 10 vol% MeCN enhances Ir catalyst longevity.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.8 Hz, 1H, H3), 7.78 (d, J = 7.8 Hz, 1H, H5), 6.62 (s, 1H, NH), 2.91 (m, 1H, cyclopropyl CH), 1.32 (s, 12H, pinacol CH₃), 0.86–0.92 (m, 4H, cyclopropyl CH₂).
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¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (quadrupolar broad singlet).
Challenges and Troubleshooting
Competitive Side Reactions
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N-Borylation : The amine group may react with HBpin, forming undesired B–N adducts. Mitigation: Use bulky ligands (dtbpy) to shield the metal center.
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Protodeboronation : Acidic workup conditions can cleave the boronate ester. Mitigation: Neutralize with NaHCO₃ before extraction.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the pyridine ring or the boronate ester, potentially yielding amines or boronic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are employed in cross-coupling reactions.
Major Products
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Amines or boronic acids.
Substitution: Various substituted pyridines depending on the coupling partner.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exhibit potent anticancer properties. These compounds function as selective estrogen receptor down-regulators (SERDs), which are crucial in treating hormone-dependent cancers such as breast cancer. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various breast cancer cell lines including MCF-7 and BT474 by down-regulating estrogen receptors .
Pharmacological Properties
The compound has been characterized for its favorable pharmacokinetic properties. It demonstrates lower lipophilicity and higher aqueous solubility compared to other known SERDs. This enhances its potential as a therapeutic agent by improving bioavailability and reducing side effects associated with traditional treatments .
Chemical Synthesis
This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structural features allow for the development of novel compounds with tailored properties for specific applications in drug discovery and development. The synthesis methods often involve boron chemistry due to the presence of the dioxaborolane moiety, which facilitates the formation of carbon-boron bonds .
Material Science
Polymer Chemistry
In material science, compounds like this compound are utilized in the development of advanced polymers. The incorporation of boron-containing groups can enhance the thermal stability and mechanical properties of polymers used in various applications from electronics to packaging materials .
Nanotechnology
The compound's ability to form stable complexes with metal ions makes it suitable for applications in nanotechnology. It can be used to create nanostructures that have potential applications in catalysis or as drug delivery systems due to their enhanced surface area and reactivity .
Case Studies
Mechanism of Action
The mechanism by which N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition and sensor design.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Hypothetical formula based on structural analysis.
Structural and Electronic Differences
- Substituent Position: The target compound’s boronate group at position 6 contrasts with analogues bearing boron at positions 4 or 5 (e.g., compound 35 at position 4 , benzyl derivative at position 5 ). Position 6 may enhance steric accessibility for cross-coupling reactions compared to more hindered positions.
- Functional Groups: Cyclopropyl: Balances steric bulk and lipophilicity, favoring membrane permeability in drug candidates . Difluoromethoxy: Enhances polarity and metabolic stability via fluorine substitution .
Biological Activity
N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 315.2 g/mol. The compound features a pyridine ring substituted with a cyclopropyl group and a dioxaborolane moiety.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. The dioxaborolane group is known for its role in various chemical reactions including:
- Suzuki–Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds which is crucial for synthesizing complex organic molecules.
- Enzyme Inhibition : Boronic acid derivatives are recognized for their ability to inhibit certain enzymes such as proteases and kinases. The specific interactions depend on the structural characteristics of the compound.
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that compounds containing the pyridine and boronic acid moieties can inhibit cancer cell proliferation. For example, one study reported an IC50 value as low as 0.023 µM against certain cancer cell lines .
- The mechanism involves the inhibition of key signaling pathways associated with tumor growth.
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies
Several case studies highlight the effectiveness of this compound:
Case Study 1: Anticancer Efficacy
In a recent study involving various analogs of N-Cyclopropyl compounds, it was found that modifications to the cyclopropyl group significantly impacted potency against breast cancer cell lines. The most potent analog exhibited an IC50 value of 0.011 µM .
Case Study 2: Enzyme Inhibition
Another study evaluated the inhibitory effects on GSK-3β and ROCK-1 kinases. The results indicated that compounds with cyclopropyl substitutions showed enhanced inhibitory activity compared to their non-cyclopropyl counterparts .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity | IC50/EC50 (µM) | Mechanism |
|---|---|---|
| Anticancer (Breast) | 0.011 | Inhibition of cell proliferation |
| Antimicrobial | Variable | Enzyme inhibition |
| Neuroprotection | Not specified | Cytokine modulation |
Q & A
Basic Question: What are the standard synthetic routes for preparing N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, and what reaction conditions are critical for success?
Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Miyaura borylation, to install the boronate ester group. Key steps include:
- Substrate Preparation: Start with a halogenated pyridine derivative (e.g., 6-bromo-2-aminopyridine) and functionalize the amine with a cyclopropyl group via nucleophilic substitution .
- Borylation: React the intermediate with bis(pinacolato)diboron (B₂pin₂) using a palladium catalyst (e.g., Pd(dppf)Cl₂) in an inert atmosphere (N₂/Ar) and aprotic solvents like DMF or THF .
- Purification: Isolate the product via column chromatography or recrystallization, ensuring removal of residual catalysts and byproducts .
Critical Conditions: Oxygen-free environments, precise temperature control (80–100°C), and stoichiometric ratios of boronating agents to prevent side reactions .
Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) when characterizing this compound?
Answer:
Contradictions often arise from residual solvents, isotopic patterns, or dynamic molecular behavior. Methodological approaches include:
- Multi-Technique Validation: Cross-validate NMR (¹H, ¹³C, ¹¹B) with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) to confirm molecular structure .
- Dynamic NMR (DNMR): Use variable-temperature NMR to detect hindered rotation of the cyclopropyl group or boronate ester, which may cause peak splitting .
- Isotopic Purity Checks: Verify boron isotopic abundance (¹⁰B vs. ¹¹B) via inductively coupled plasma mass spectrometry (ICP-MS) to rule out isotopic interference in MS data .
Basic Question: What are the recommended storage conditions to ensure the stability of this boronate ester compound?
Answer:
The compound is moisture- and oxygen-sensitive. Optimal storage involves:
- Temperature: Store at 2–8°C in a sealed, desiccated environment to prevent hydrolysis of the boronate ester .
- Inert Atmosphere: Use argon or nitrogen-filled vials to minimize oxidation .
- Solvent Stability: If dissolved, use anhydrous DMSO or THF and avoid protic solvents (e.g., water, alcohols) .
Advanced Question: How can the reactivity of the boronate ester group be modulated for Suzuki-Miyaura cross-coupling under aqueous conditions?
Answer:
The boronate ester’s reactivity depends on ligand exchange kinetics. Strategies include:
- Ligand Screening: Introduce electron-deficient ligands (e.g., SPhos) to enhance oxidative addition with aryl halides in aqueous/organic biphasic systems .
- pH Control: Adjust reaction pH to 8–9 using Na₂CO₃ or K₃PO₄ to stabilize the boronate intermediate while avoiding hydrolysis .
- Micellar Catalysis: Use surfactants (e.g., TPGS-750-M) to solubilize the compound in water, improving reaction efficiency .
Basic Question: What analytical techniques are essential for confirming the purity and identity of this compound?
Answer:
- Chromatography: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients .
- Spectroscopy:
- Elemental Analysis: Match calculated vs. observed C, H, N, and B percentages .
Advanced Question: How does the cyclopropyl substituent influence the electronic and steric properties of the pyridine ring in catalytic applications?
Answer:
- Electronic Effects: The cyclopropyl group acts as an electron-donating substituent via hyperconjugation, increasing pyridine’s electron density and altering its coordination ability in metal complexes .
- Steric Hindrance: The non-planar cyclopropyl ring introduces steric bulk, potentially slowing transmetalation steps in cross-coupling reactions. Computational modeling (DFT) can quantify steric parameters (e.g., %VBur) .
- Experimental Validation: Compare reaction rates and yields with analogues (e.g., methyl or phenyl substituents) to isolate steric/electronic contributions .
Basic Question: What are the common side reactions during synthesis, and how can they be minimized?
Answer:
- Deboronation: Hydrolysis of the boronate ester in protic solvents. Mitigation: Use anhydrous conditions and scavengers like molecular sieves .
- Amine Oxidation: The primary amine may oxidize to nitro derivatives. Solution: Add reducing agents (e.g., ascorbic acid) or work under inert atmospheres .
- Pd Residues: Catalyst residues can complicate purification. Remedy: Use chelating agents (e.g., EDTA) during workup .
Advanced Question: What strategies can be employed to utilize this compound in medicinal chemistry, given its structural features?
Answer:
- Proteolysis-Targeting Chimeras (PROTACs): Leverage the boronate ester as a warhead for targeting ubiquitin ligases, with the pyridine-amine serving as a linker .
- Bioisosteric Replacement: Replace labile boronate with stable groups (e.g., carboxylic acids) post-Suzuki coupling for in vivo studies .
- Pharmacokinetic Optimization: Modify the cyclopropyl group to enhance metabolic stability (e.g., deuterium substitution) without altering steric bulk .
Basic Question: How should researchers handle and dispose of this compound to ensure safety and compliance?
Answer:
- Handling: Use gloves, goggles, and fume hoods. Avoid inhalation of dust; dissolve in inert solvents for transfer .
- Waste Disposal: Neutralize boronate esters with dilute hydrogen peroxide to convert boronates to boric acid, followed by pH adjustment and disposal as non-hazardous waste .
Advanced Question: How can computational methods predict the reactivity of this compound in novel catalytic systems?
Answer:
- DFT Calculations: Model transition states for transmetalation and reductive elimination steps to predict reaction barriers .
- Machine Learning: Train models on existing Suzuki-Miyaura reaction datasets to forecast optimal catalysts/solvents for this substrate .
- Docking Studies: Simulate interactions with biological targets (e.g., enzymes) to guide therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
